N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine
Overview
Description
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with bromine atoms and a pyridine ring connected via a methyleneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine typically involves the reaction of 4,5-dibromofuran-2-carbaldehyde with 2-aminopyridine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: N-[(E)-(4,5-dibromofuran-2-yl)methylamino]pyridin-2-amine.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atoms and the imine group may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a bromine-substituted heterocyclic ring and are used in medicinal chemistry.
Uniqueness
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine is unique due to the presence of both the dibromofuran and pyridine rings, which confer distinct chemical and biological properties. The combination of these two moieties in a single molecule allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c11-8-5-7(16-10(8)12)6-14-15-9-3-1-2-4-13-9/h1-6H,(H,13,15)/b14-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRPOZSTMIDEDN-MKMNVTDBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC(=C(O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC(=C(O2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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